Trimethyl(propyl)phosphanium iodide

Description

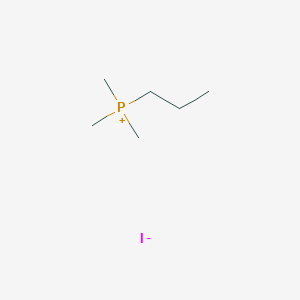

Trimethyl(propyl)phosphanium iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three methyl groups, one linear propyl group, and an iodide counterion. Its molecular formula is C₆H₁₆IP, with a molecular weight of approximately 245.87 g/mol (calculated from atomic masses: C₆=72, H₁₆=16, P=30.97, I=126.9). This compound exhibits ionic character due to the iodide ion, enhancing its solubility in polar solvents like water or ethanol. However, solubility decreases significantly with longer alkyl chains, as observed in tetraalkylphosphonium iodides .

This compound is primarily used in iodine sequestration reactions and catalytic processes, where its moderate water solubility (compared to methyl or ethyl analogs) allows controlled iodine precipitation. This property is critical in iodine clock reactions and autocatalytic systems .

Properties

CAS No. |

129582-93-0 |

|---|---|

Molecular Formula |

C6H16IP |

Molecular Weight |

246.07 g/mol |

IUPAC Name |

trimethyl(propyl)phosphanium;iodide |

InChI |

InChI=1S/C6H16P.HI/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

ZDOYAKXVORKZHO-UHFFFAOYSA-M |

Canonical SMILES |

CCC[P+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(propyl)phosphanium iodide can be synthesized through several methods. One common approach involves the reaction of trimethylphosphine with propyl iodide. The reaction typically occurs under mild conditions, often at room temperature, and proceeds via a nucleophilic substitution mechanism where the phosphine attacks the alkyl halide, resulting in the formation of the phosphonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(propyl)phosphanium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed under basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Trimethyl(propyl)phosphine.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Trimethyl(propyl)phosphanium iodide has several applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Mechanism of Action

The mechanism by which trimethyl(propyl)phosphanium iodide exerts its effects is primarily through its role as a phase-transfer catalyst. The phosphonium ion facilitates the transfer of reactants between different phases, thereby enhancing the rate of reaction. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, enabling various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Iodides

Structural and Molecular Comparisons

The table below compares key structural and molecular properties of Trimethyl(propyl)phosphanium iodide with analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl/Aryl Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₆IP | ~245.87 | 3 methyl, 1 propyl | Linear propyl chain; compact structure |

| Triphenyl(propyl)phosphonium iodide | C₂₁H₂₂IP | 432.29 | 3 phenyl, 1 propyl | Bulky aryl groups; lower solubility |

| Isopropyltriphenylphosphonium iodide | C₂₁H₂₂IP | 432.29 | 3 phenyl, 1 isopropyl | Branched isopropyl; steric hindrance |

| (Methyl-D₃)triphenylphosphonium iodide | C₁₉H₁₈D₃IP | ~434.32 | 3 phenyl, 1 deuterated methyl | Isotopic labeling; research applications |

Key Observations:

- Alkyl vs. Aryl Substituents : Triphenyl derivatives (e.g., Triphenyl(propyl)phosphonium iodide) exhibit lower solubility due to hydrophobic phenyl groups, whereas this compound’s smaller alkyl groups improve polar solvent compatibility .

- Branching Effects : Isopropyltriphenylphosphonium iodide’s branched chain reduces solubility further compared to linear propyl analogs .

Physicochemical Properties

Solubility:

- This compound has moderate water solubility , following the trend: methyl ≈ ethyl ≫ propyl ≫ butyl for tetraalkylphosphonium iodides .

- Triphenyl derivatives (e.g., Triphenyl(propyl)phosphonium iodide) are nearly insoluble in water due to aromatic hydrophobicity .

Thermal Stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.